molecular formula C8H13ClN2O2 B12438152 5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole

5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole

Cat. No.: B12438152
M. Wt: 204.65 g/mol
InChI Key: VIHBWIJCKRVNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole is a chemical reagent designed for research and development purposes. This compound is a pyrazole derivative, a class of heterocycles recognized for their significant utility in organic synthesis and drug discovery . The pyrazole core is a privileged structure in medicinal chemistry, present in numerous pharmacologically active molecules spanning anti-inflammatory, antimicrobial, anticancer, and antidepressant therapeutic areas . The specific substitution pattern on this pyrazole compound, featuring a chloro group and a 3,3-dimethoxypropyl chain, makes it a valuable and versatile building block for researchers. It is particularly useful for constructing more complex molecules for biological screening or for use in the synthesis of agrochemicals, such as herbicides and insecticides . Its mechanism of action in research settings is often tied to its role as an intermediate; the chloro group is a common handle for further functionalization via cross-coupling reactions, while the dimethoxypropyl chain can contribute to the molecule's solubility and metabolic properties. Researchers value this compound for developing novel substances that may act on various biological targets, including enzymes like cyclooxygenase-2 (COX-2) or dihydrofolate reductase (DHFR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-1-(3,3-dimethoxypropyl)pyrazole

InChI

InChI=1S/C8H13ClN2O2/c1-12-8(13-2)4-6-11-7(9)3-5-10-11/h3,5,8H,4,6H2,1-2H3

InChI Key

VIHBWIJCKRVNCX-UHFFFAOYSA-N

Canonical SMILES

COC(CCN1C(=CC=N1)Cl)OC

Origin of Product

United States

Biological Activity

5-Chloro-1-(3,3-dimethoxypropyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis begins with commercially available 5-chloro-1H-pyrazole.
  • Reagents : The reaction requires a suitable base and a solvent such as ethanol or acetic acid.
  • Reaction Conditions : The mixture is usually heated under reflux conditions to facilitate the formation of the pyrazole derivative.

Biological Activity

The biological activity of pyrazole derivatives, including this compound, has been extensively studied across various fields such as oncology, anti-inflammatory responses, and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Notably, compounds containing the pyrazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Research indicates that this compound exhibits cytotoxic effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cell lines.
  • Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes involved in tumor progression such as topoisomerase II and EGFR .

Antimicrobial and Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial and anti-inflammatory applications:

  • Antibacterial Activity : Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
5-ChloroEnhances cytotoxicity against cancer cells
3,3-DimethoxypropylImproves solubility and bioavailability
Additional groups (e.g., nitro)Potentially increases potency against specific targets

Case Studies

Several case studies have documented the biological activity of similar pyrazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity compared to unsubstituted analogs .
  • Anti-inflammatory Evaluation : Another research effort focused on assessing the anti-inflammatory effects of substituted pyrazoles in animal models. The findings suggested a marked reduction in inflammatory cytokines following treatment with 5-chloro derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The 3,3-dimethoxypropyl group distinguishes the target compound from analogs with alkyl, aryl, or carbaldehyde substituents. Key comparisons include:

Compound Name Substituents (N1/C3) Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
5-Chloro-1,3-dipropyl-1H-pyrazole Propyl/Propyl Alkyl chains 186.7 Hydrophobic; liquid at RT
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde Methyl/Propyl + CHO Carbaldehyde 186.6 Reactive aldehyde group; orange oil
5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Triisopropylsilyl Bulky silyl group 452.1 (Patent example) Enhanced steric hindrance
Target Compound 3,3-Dimethoxypropyl/– Ether groups ~232.7 (Calculated) Polar; potential for H-bonding
  • Polarity and Solubility : The dimethoxypropyl group’s ether oxygens increase polarity compared to alkyl chains (e.g., 1,3-dipropyl analog ) but reduce steric bulk relative to triisopropylsilyl groups .
  • Reactivity : Unlike the carbaldehyde-containing analog , the target compound lacks electrophilic sites, suggesting greater stability under basic or nucleophilic conditions.

Spectroscopic Data Comparison

Key NMR shifts for substituents in related compounds:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Functional Group Impact Reference
5-Chloro-1,3-dipropyl-1H-pyrazole 0.89–0.93 (propyl CH3), 5.95 (pyrazole CH) 152.8 (C3), 126.4 (C4) Alkyl chains show upfield shifts
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde 9.85 (CHO), 2.81 (propyl CH2) 183.2 (CHO), 154.9 (C5) Aldehyde dominates downfield
Target Compound (Inferred) ~3.3–3.5 (OCH2), ~5.9 (pyrazole CH) ~100–110 (OCH3), ~150 (C5-Cl) Ethers cause mid-range shifts
  • The dimethoxypropyl group’s methoxy protons are expected near δ3.3–3.5, similar to ethers in other pyrazole derivatives .

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